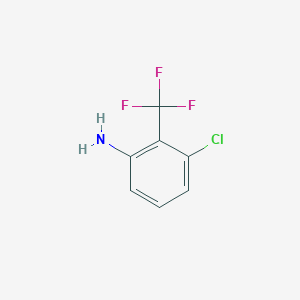
3-Chloro-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5ClF3N It is characterized by the presence of a chloro group at the third position and a trifluoromethyl group at the second position on the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Chloro-2-(trifluoromethyl)aniline involves the nitration of 3-chloro-2-nitrotoluene followed by reduction to the corresponding amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .
Industrial Production Methods:
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the Suzuki-Miyaura coupling reaction. This method employs a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction conditions are typically optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines or other reduced products.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Coupling: Palladium catalyst with boronic acid derivatives under mild conditions.
Major Products Formed:
Nitration: 3-Chloro-2-nitroaniline.
Reduction: this compound.
Coupling: Biaryl compounds with various functional groups.
Applications De Recherche Scientifique
3-Chloro-2-(trifluoromethyl)aniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants.
Material Sciences: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)aniline: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group at a different position, affecting its chemical properties and uses.
Uniqueness:
3-Chloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in pharmaceuticals and agrochemicals that other similar compounds may not be able to achieve .
Propriétés
IUPAC Name |
3-chloro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNOYHOSWKVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548365 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-21-3 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

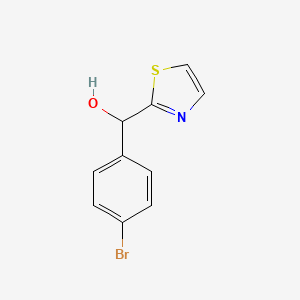
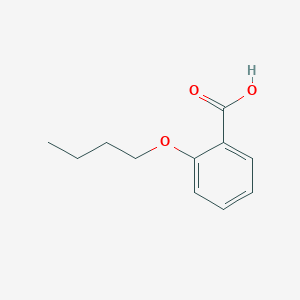
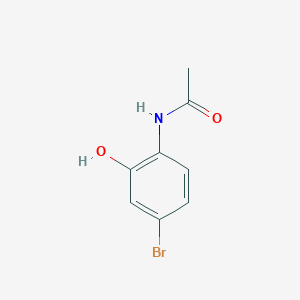
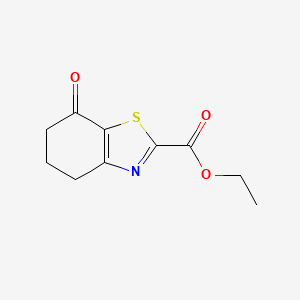

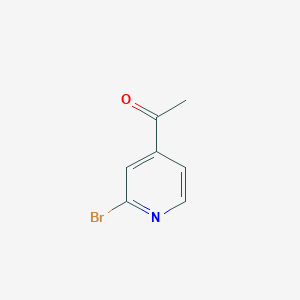
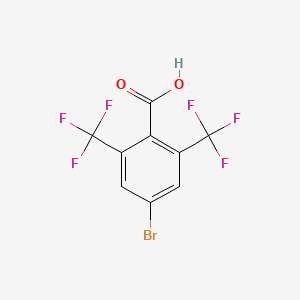
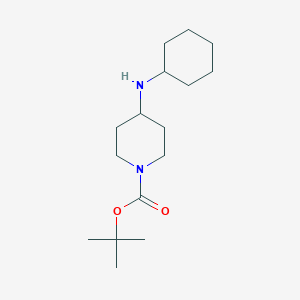
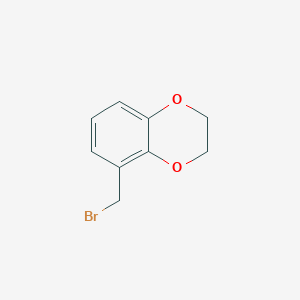
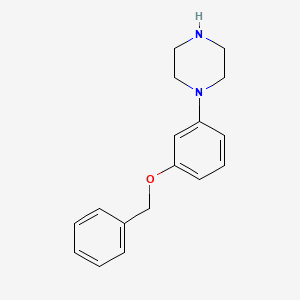
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
